molecular formula C10H20N2O4 B4713807 2,9-diaminodecanedioic acid CAS No. 91346-99-5

2,9-diaminodecanedioic acid

Cat. No.: B4713807
CAS No.: 91346-99-5
M. Wt: 232.28 g/mol
InChI Key: JOOVPMLVPBHUEJ-UHFFFAOYSA-N
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Description

2,9-Diaminodecanedioic acid is a dicarboxylic acid with two amino groups located at the 2nd and 9th positions of the decanedioic acid chain.

Safety and Hazards

The safety data sheet for a similar compound, “Amino Acid Mixture”, mentions that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . Another source mentions that “2,9-diaminodecanedioic acid” could potentially be hazardous .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-diaminodecanedioic acid typically involves the reaction of decanedioic acid with ammonia or amines under controlled conditions. One common method is the reductive amination of decanedioic acid using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol at room temperature .

Industrial Production Methods

Industrial production of this compound can be achieved through biotransformation processes. For example, the use of microorganisms such as Candida tropicalis to convert petrochemical-based n-dodecanes to the corresponding dicarboxylic acids has been explored. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

2,9-Diaminodecanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,9-Diaminodecanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,9-diaminodecanedioic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the carboxylic acid groups can participate in ionic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Diaminodecanedioic acid is unique due to the specific positioning of its amino groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2,9-diaminodecanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c11-7(9(13)14)5-3-1-2-4-6-8(12)10(15)16/h7-8H,1-6,11-12H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOVPMLVPBHUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(C(=O)O)N)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276976
Record name 2,9-DIAMINODECANEDIOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91346-99-5
Record name 2,9-DIAMINODECANEDIOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,9-DIAMINODECANEDIOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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